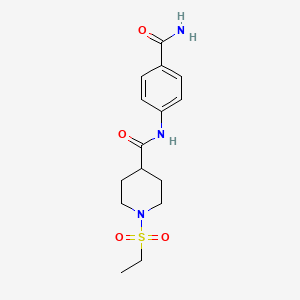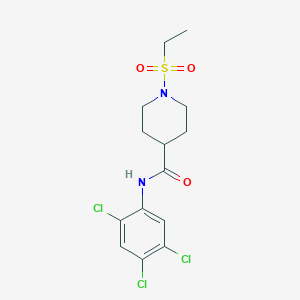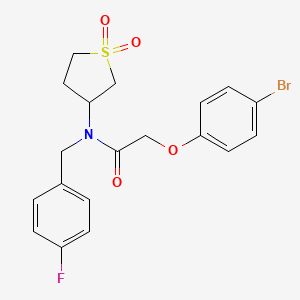![molecular formula C19H23N3O5S B11124519 N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B11124519.png)
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazinane ring, a phenyl group, and a pyridinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide typically involves multiple steps, including the formation of the thiazinane ring, the attachment of the phenyl group, and the incorporation of the pyridinone moiety. Common reagents used in these reactions include sulfur-containing compounds, aromatic amines, and pyridinone derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenyl and pyridinone groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the phenyl or pyridinone moieties.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities, can be explored through preclinical and clinical studies.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties tailored to various applications.
Mécanisme D'action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-2-oxopyridin-1(2H)-yl)propanamide: A similar compound with a different substitution pattern on the pyridinone ring.
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide: A compound with an extended carbon chain in the propanamide moiety.
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)ethanamide: A compound with a shorter carbon chain in the propanamide moiety.
Uniqueness
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide stands out due to its unique combination of functional groups and structural features The presence of the thiazinane ring, phenyl group, and pyridinone moiety provides a versatile platform for various chemical modifications and interactions with biological targets
Propriétés
Formule moléculaire |
C19H23N3O5S |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C19H23N3O5S/c1-14-12-17(23)13-19(25)21(14)10-8-18(24)20-15-4-6-16(7-5-15)22-9-2-3-11-28(22,26)27/h4-7,12-13,23H,2-3,8-11H2,1H3,(H,20,24) |
Clé InChI |
NNKTZFGVVVLJEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=O)N1CCC(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B11124439.png)

![N-(2-furylmethyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B11124447.png)
![N-(2-chlorophenyl)-6-imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11124448.png)

![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124454.png)
![1-(4-Tert-butylphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124461.png)

![7-Fluoro-2-(furan-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124473.png)
![methyl 5-isopropyl-2-{[2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11124475.png)
![1-(3-Phenoxyphenyl)-2-(pyrimidin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124476.png)
![4-[4-(4-fluorophenyl)piperazino]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-oxobutanamide](/img/structure/B11124477.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11124478.png)
![N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-[2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11124483.png)
